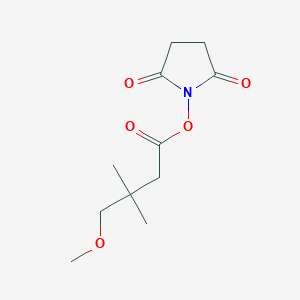
(2,5-dioxopyrrolidin-1-yl) 4-methoxy-3,3-dimethylbutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,5-dioxopyrrolidin-1-yl) 4-methoxy-3,3-dimethylbutanoate is a chemical compound known for its unique structure and reactivity. It is often used in organic synthesis and has applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-dioxopyrrolidin-1-yl) 4-methoxy-3,3-dimethylbutanoate typically involves the esterification of 4-Methoxy-3,3-dimethylbutyric acid with 2,5-dioxopyrrolidin-1-yl. This reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
(2,5-dioxopyrrolidin-1-yl) 4-methoxy-3,3-dimethylbutanoate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Hydrolysis Conditions: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Major Products
The major products formed from these reactions include substituted derivatives of 4-Methoxy-3,3-dimethylbutyric acid and 2,5-dioxopyrrolidin-1-yl .
Applications De Recherche Scientifique
(2,5-dioxopyrrolidin-1-yl) 4-methoxy-3,3-dimethylbutanoate has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Bioconjugation: The compound is used in bioconjugation techniques to link biomolecules such as proteins and peptides.
Drug Development: It serves as a building block in the development of pharmaceutical compounds.
Mécanisme D'action
The mechanism of action of (2,5-dioxopyrrolidin-1-yl) 4-methoxy-3,3-dimethylbutanoate involves its reactivity towards nucleophiles. The ester group is susceptible to nucleophilic attack, leading to the formation of various derivatives. This reactivity is utilized in bioconjugation and organic synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Dioxopyrrolidin-1-yl 6-acrylamidohexanoate: Similar in structure but with different functional groups.
3-Methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butanoic Acid: Another ester with a different core structure.
Uniqueness
(2,5-dioxopyrrolidin-1-yl) 4-methoxy-3,3-dimethylbutanoate is unique due to its specific ester linkage and the presence of both methoxy and dimethyl groups, which confer distinct reactivity and applications .
Propriétés
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-methoxy-3,3-dimethylbutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO5/c1-11(2,7-16-3)6-10(15)17-12-8(13)4-5-9(12)14/h4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVRNPCNHUYEXGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)ON1C(=O)CCC1=O)COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[4-(Methoxy-methyl-carbamoyl)-bicyclo[2.2.2]oct-1-yl]-carbamic acid benzyl ester](/img/structure/B8121105.png)
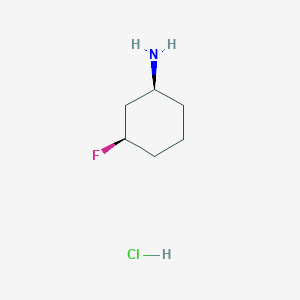
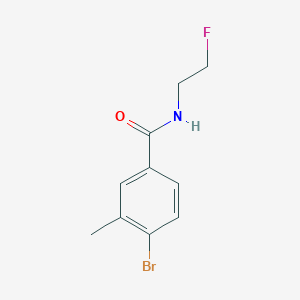
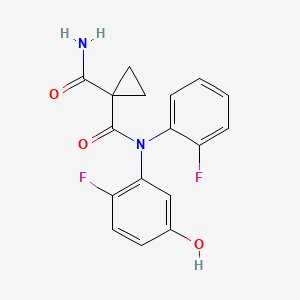
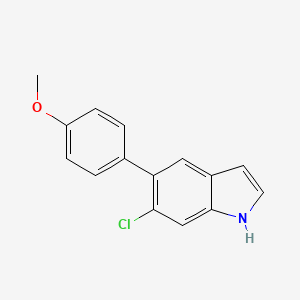


![4-[(tert-Butoxycarbonylisobutylamino)-methyl]-benzoic acid](/img/structure/B8121159.png)
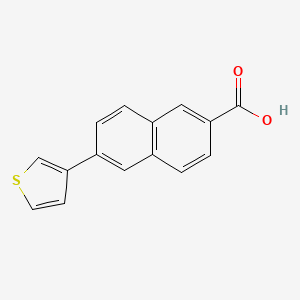
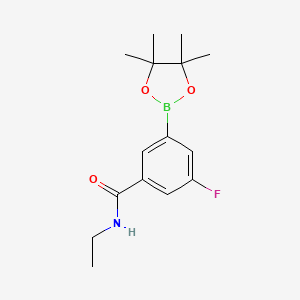
![4-[[(1,3-Dimethylimidazolidin-2-ylidene)amino]methyl]aniline](/img/structure/B8121176.png)

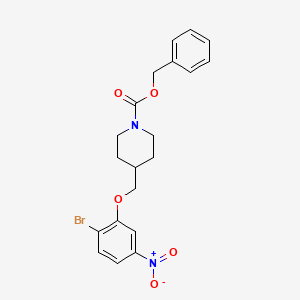
![3-{2-Bromo-3-[(tert-butoxycarbonyl-cyclopropyl-amino)-methyl]-phenoxy}-propionic acid ethyl ester](/img/structure/B8121204.png)
